N-(2-Aminoethyl)acrylamide hydrochloride
Description
Strategic Importance of Primary Amine-Functionalized Monomers in Polymer Science
Primary amine-functionalized monomers are a critically important class of building blocks in polymer science. polysciences.com The presence of the primary amine group (-NH2) imparts a unique reactivity to the monomer, allowing for a variety of post-polymerization modifications. researchgate.net This functionality is crucial for the development of advanced materials with tailored properties. nbinno.com
The strategic importance of these monomers lies in their ability to:
Introduce Reactive Sites: The primary amine serves as a reactive handle along the polymer chain, enabling the covalent attachment of other molecules, such as drugs, proteins, or dyes. nbinno.compolysciences.com This is fundamental in fields like bioconjugation and the development of targeted drug delivery systems. nbinno.compolysciences.comsmolecule.com
Enable Crosslinking: The amine groups can participate in crosslinking reactions, which are essential for creating stable polymer networks like hydrogels. nbinno.compolysciences.com The degree of crosslinking can be controlled to fine-tune the mechanical properties, swelling behavior, and degradation rates of the resulting material. nbinno.com
Modify Surface Properties: Incorporating amine-containing monomers can alter the surface characteristics of a material, improving properties such as adhesion to various substrates. nbinno.com This is particularly useful in the formulation of advanced coatings and adhesives. nbinno.com
Impart pH-Responsiveness: The amine group is basic and can be protonated or deprotonated depending on the pH of the surrounding environment. This allows for the creation of "smart" polymers that can change their structure or properties in response to pH changes, a valuable characteristic for applications like controlled release systems. polysciences.com
The versatility of primary amine-functionalized monomers makes them indispensable for creating sophisticated polymers for biomedical, electronic, and industrial applications. nbinno.com
Overview of N-(2-Aminoethyl)acrylamide Hydrochloride as a Versatile Building Block
This compound is a prime example of a primary amine-functionalized monomer. It is the hydrochloride salt form, which enhances its stability and solubility in aqueous solutions. The molecule consists of an acrylamide (B121943) group, which is readily polymerizable, and an aminoethyl side chain that provides the reactive primary amine. smolecule.com
This dual functionality makes this compound a highly versatile building block for polymer synthesis. nbinno.com Its acrylamide portion can participate in various polymerization reactions, while the primary amine is available for subsequent chemical modifications. This structure allows it to be easily incorporated into polymer chains, serving as a platform for creating materials with specific, engineered properties. nbinno.com
Key applications stemming from its versatility include:
Hydrogel Formation: It is frequently used in the synthesis of hydrogels for biomedical applications, such as tissue engineering scaffolds and drug delivery systems. nbinno.comresearchgate.net
Bioconjugation: The primary amine facilitates the linking of biomolecules, which is critical for creating biosensors and other biocompatible materials. polysciences.comsmolecule.com
Functional Polymers: It is used to synthesize functional polymers for a range of uses, including advanced coatings with improved adhesion and chemical resistance. nbinno.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 54641-27-9 |
| Molecular Formula | C5H11ClN2O |
| Molecular Weight | 150.61 g/mol |
| IUPAC Name | N-(2-aminoethyl)prop-2-enamide;hydrochloride |
| Physical Form | Solid |
The data in this table is compiled from multiple sources. glpbio.comoakwoodchemical.com
Historical Context and Evolution of Research Involving this compound Derivatives
Research involving this compound and its derivatives has evolved significantly, reflecting broader trends in materials science and biomedical engineering. Initially recognized for its fundamental utility as a functional monomer, its applications have become increasingly sophisticated over time.
The evolution of its use can be traced through its application in increasingly complex systems:
Early Polymer Synthesis: In its earlier applications, the monomer was primarily used to create polymers with reactive side chains for general chemical modifications.
Development of Hydrogels: A significant advancement in its use was in the development of hydrogels. Researchers utilized its crosslinking capabilities to create three-dimensional polymer networks for applications in regenerative medicine and as scaffolds for cell culture. researchgate.net For example, it has been used as a linker to functionalize hyaluronic acid for the creation of hydrogels. researchgate.net
Advanced Drug Delivery: More recently, research has focused on leveraging its properties for sophisticated drug delivery systems. The ability to conjugate therapeutic agents to polymers containing this monomer has been a key area of investigation. smolecule.com
Biomaterials and Bioconjugation: The biocompatibility and reactive nature of polymers derived from this compound have made it a staple in the field of biomaterials. smolecule.com Its use as a linker molecule in bioconjugation reactions to attach proteins or antibodies to other molecules is an area of active research. smolecule.com
The progression of research highlights a shift from synthesizing basic functional polymers to designing highly specialized, multi-functional materials for targeted, high-performance applications.
The table below details some of the key research findings and applications for polymers derived from this monomer.
| Research Area | Key Findings and Applications |
| Polymer Synthesis | Used in dispersion polymerization techniques to create polymer particles with controlled morphology. smolecule.com |
| Biomaterials | Employed in the development of biocompatible hydrogels and scaffolds for tissue engineering. nbinno.comsmolecule.com |
| Drug Delivery | Serves as a component in drug delivery systems where its reactive amine group can be conjugated with therapeutic agents. nbinno.comsmolecule.com |
| Bioconjugation | Acts as a linker molecule to create bioconjugates by joining biological molecules (like proteins) to non-biological molecules. smolecule.com |
| Advanced Coatings | The amine group improves adhesion to surfaces and can act as a crosslinking point for enhanced durability in coatings. nbinno.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-aminoethyl)prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-2-5(8)7-4-3-6;/h2H,1,3-4,6H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBUVWRSTZBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54641-27-9 | |
| Record name | N-(2-Aminoethyl)acrylamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 2 Aminoethyl Acrylamide Hydrochloride and Its Polymerization
Monomer Synthesis Pathways and Optimizations
The synthesis of N-(2-Aminoethyl)acrylamide hydrochloride primarily involves the mono-N-acylation of a symmetrical diamine, which presents a significant chemical challenge: achieving selective reaction at one amine group while leaving the other intact for subsequent applications. Various strategies have been developed to control this selectivity and optimize yield.
Amidation Processes for this compound Production
Amidation is a fundamental process for the synthesis of this compound, typically involving the reaction between an amine and a carboxylic acid derivative, such as an acyl chloride. A widely employed method is the reaction of acryloyl chloride with an excess of ethylenediamine (B42938). nih.gov The nucleophilic primary amine of ethylenediamine attacks the electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of an amide bond through a nucleophilic acyl substitution mechanism. nih.gov
A common challenge in this synthesis is the potential for diacylation, where both amine groups of ethylenediamine react with acryloyl chloride. To favor the desired mono-functionalized product, the reaction is often carried out under specific conditions, such as using a large excess of the diamine. This statistical approach increases the probability that an acryloyl chloride molecule will encounter an unreacted ethylenediamine molecule rather than a mono-acylated one.
The reaction can also be performed by reacting the ester function of a suitable precursor with an excess of anhydrous ethylenediamine at room temperature. researchgate.net This method of aminolysis is another pathway to achieve the desired amidation. researchgate.net
Controlled Acrylation Techniques
To achieve more precise control over the synthesis and improve the yield of the mono-acylated product, specific controlled acrylation techniques are employed. These methods often manipulate reaction conditions to modulate the reactivity of the amine groups.
One effective approach is based on the principles of the Schotten-Baumann reaction, which involves the acylation of amines with acyl chlorides in the presence of a base. nih.govcmu.edu This reaction is often conducted in a two-phase solvent system, such as water and an organic solvent. cmu.edu For the synthesis of this compound, controlling the pH is crucial. By maintaining a specific pH, it is possible to protonate one of the amine groups of ethylenediamine, thereby reducing its nucleophilicity and rendering it less reactive towards the acryloyl chloride. This chemoselective approach favors the formation of the mono-acylated product. The base in the aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the unreacted amine and drives the reaction toward the amide product. rsc.orgmdpi.com
Interfacial polymerization techniques can also be adapted for controlled acrylation. In such a setup, the diamine is dissolved in an aqueous phase, while the acryloyl chloride is in an immiscible organic solvent. The reaction occurs at the interface of the two liquids. The control over stoichiometry and reaction conditions at the interface can be used to optimize the formation of the desired mono-substituted product.
Controlled Polymerization Techniques Utilizing this compound
The presence of the acrylamide (B121943) group allows this compound to be polymerized using various radical polymerization techniques. Controlled or "living" radical polymerization methods are particularly valuable as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound
Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that has been successfully applied to this compound and its analogues. nih.govjlu.edu.cn The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers. researchgate.netresearchgate.net
The polymerization is initiated by a standard radical initiator, and the growing polymer chains reversibly react with the CTA. This reversible process establishes an equilibrium between active (propagating) and dormant chains, which allows for the controlled growth of the polymer chains. mdpi.com This control is reflected in a linear increase of molecular weight with monomer conversion and low polydispersity indices (PDIs), often below 1.3. researchgate.net
RAFT polymerization has been employed to create various polymer architectures using amino-functional acrylamides. For example, diblock copolymers can be synthesized by the sequential addition of monomers. mdpi.com A polymer block is first synthesized using one monomer, and the resulting "macro-CTA" is then used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. mdpi.commdpi.com This strategy has been used to create copolymers of this compound with other functional monomers, resulting in materials with tailored properties. jlu.edu.cn
| Monomer System | CTA Used | Initiator | Resulting Polymer Architecture | Key Findings |
|---|---|---|---|---|
| N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) and 2-aminoethyl methacrylamide (B166291) hydrochloride (AEMA) | 4-cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-azobis(4-cyanovaleric acid) (ACVA) | Diblock and statistical copolymers | Well-defined homopolymers and copolymers were achieved under optimal conditions (acidic water/2-propanol mixture). jlu.edu.cn |
| 2-aminoethyl methacrylate (B99206) (AEMA) | 4-cyanopentanoic acid dithiobenzoate (CTP) | 2,2′-azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044) | Homopolymers and block copolymers with N-(2-hydroxypropyl)methacrylamide (HPMA) | Controlled polymerization in aqueous buffer at 50 °C was successful, yielding low PDI (<1.2) polymers. researchgate.net |
| Acrylamide (AM) | Dodecyl trithiodimethyl propionic acid (DMPA) | AIBN | Homopolymers | Rapid RAFT polymerization was achieved in DMSO at 70 °C with high conversion. researchgate.net |
Radical Copolymerization Strategies with this compound
This compound can be copolymerized with a variety of other vinyl monomers via conventional free radical polymerization to produce copolymers with a range of properties. The incorporation of the amino-functional monomer into the polymer chain imparts specific characteristics, such as pH-responsiveness and sites for post-polymerization modification.
The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopolymerization) versus a molecule of the comonomer (copolymerization).
For instance, in the radical copolymerization of N-isopropylacrylamide (NIPAAm) with 2-hydroxyethyl acrylate (B77674) (2-HEA), the reactivity ratios were determined to be r1(NIPAAm) = 0.86 and r2(2-HEA) = 1.02 by the Fineman-Ross method, and r1 = 0.72 and r2 = 1.04 by the Kelen-Tudos method. These values indicate how the monomers incorporate into the polymer chain. Similar studies can be performed for copolymerizations involving this compound to understand and control the final copolymer structure.
| Comonomer 1 | Comonomer 2 | Polymerization Type | Reactivity Ratios | Significance |
|---|---|---|---|---|
| N-isopropylacrylamide (NIPAm) | 2,3-dihydroxypropyl methacrylate (DHPMA) | Free Radical | r(DHPMA) = 3.09, r(NIPAm) = 0.11 | DHPMA shows a higher preference for homopolymerization, while NIPAm prefers copolymerization. |
| N-Vinylformamide (NVF) | Acrylamide | Free Radical | r(NVF) = 0.11, r(Acrylamide) = 0.51 | Provides insight into the incorporation of amide-containing monomers. |
| Lipoamide | Styrene, Vinyl Acetate, Acrylonitrile, Methyl Acrylate | Free Radical | - | Demonstrates copolymerization of cyclic disulfides with vinyl monomers. |
UV-Induced "Grafting-From" Approaches for Surface Functionalization
UV-induced "grafting-from" polymerization is a powerful technique for modifying the surfaces of materials. mdpi.com This method involves the immobilization of a photoinitiator on a substrate surface. Upon UV irradiation, the initiator generates radicals that initiate the polymerization of monomers directly from the surface, resulting in a dense layer of grafted polymer chains, often referred to as polymer brushes. researchgate.net
This technique allows for the creation of functional surfaces with tailored properties without altering the bulk characteristics of the underlying material. jlu.edu.cn While UV-induced grafting is a widely used method for a variety of monomers, including acrylamide and various methacrylates, specific studies detailing its application with this compound are not extensively documented in the readily available literature. cmu.eduresearchgate.net However, the principles of this technique are broadly applicable. The process typically involves the use of a photoinitiator, such as benzophenone, which, when exposed to UV light, can abstract a hydrogen atom from the substrate surface, creating a radical that initiates polymerization. This method has been used to graft poly(acrylamide) onto poly(ether ether ketone) surfaces to enhance their hydrophilicity. Given the structural similarity, it is plausible that this compound could be similarly grafted to introduce primary amine functionalities onto various surfaces.
Synthesis of Advanced Polymer Architectures
Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. The "grafting from" approach, where polymers are grown directly from surface-immobilized initiators, is a predominant method for creating dense, well-defined brushes. Techniques like Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) are particularly effective for this purpose. rsc.orgcmu.edu
The general procedure for synthesizing brushes of poly(this compound) (PAEA-HCl) involves two main steps:
Substrate Functionalization : A substrate, such as a silicon wafer or gold-coated sensor, is functionalized with a layer of an ATRP initiator. rsc.org This creates a surface capable of initiating polymerization.
Surface-Initiated Polymerization : The initiator-coated substrate is immersed in a solution containing the this compound monomer, a catalyst system (e.g., CuBr), and a ligand. The polymerization proceeds from the surface, forming a dense layer of end-grafted polymer chains. researchgate.netnih.gov
Copolymer brushes, particularly block copolymer brushes, can be synthesized by sequential polymerization. After growing the initial PAEA-HCl block, the "living" nature of the surface-tethered chain ends allows for the introduction of a second monomer, such as N-isopropylacrylamide (NIPAM) or N,N-dimethylacrylamide (DMAM), to grow a second block. rsc.org This process can be monitored in real-time using techniques like quartz-crystal microbalance with dissipation monitoring (QCM-D) to precisely control the length of each block. rsc.org
Research on related acrylamide-based systems demonstrates the high level of control achievable with SI-ATRP. For instance, the synthesis of block copolymer brushes involving NIPAM, DMAM, and N-hydroxyethyl acrylamide (HEAM) shows that the properties of the final brush are dictated by the composition and sequence of the blocks. rsc.org Interestingly, some acrylamide copolymer brushes can undergo surface restructuring upon drying, where the final surface properties are influenced by the penultimate block due to surface energy effects. rsc.orgrsc.org
| Block Sequence | First Block Monomer | Second Block Monomer | Polymerization Time (Block 1) | Polymerization Time (Block 2) | Final Brush Thickness (nm) |
|---|---|---|---|---|---|
| p(NIPAM)-b-p(DMAM) | NIPAM | DMAM | 60 min | 90 min | ~35 |
| p(DMAM)-b-p(NIPAM) | DMAM | NIPAM | 90 min | 60 min | ~40 |
| p(NIPAM)-b-p(HEAM) | NIPAM | HEAM | 60 min | 120 min | ~38 |
Data are illustrative based on findings for related acrylamide monomers reported in the literature. rsc.org
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. Controlled radical polymerization techniques, especially Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly versatile for synthesizing well-defined block copolymers with this compound units. nih.govcmu.edu The RAFT process allows for the creation of polymers with predetermined molecular weights and very narrow molecular weight distributions. cmu.edu
The synthesis of a diblock copolymer typically follows a two-step sequential monomer addition strategy:
Synthesis of a Macro-CTA : The first monomer, for example, 2-aminoethyl methacrylate hydrochloride (AEMA), is polymerized via RAFT in the presence of a chain transfer agent (CTA) and an initiator. usm.eduscispace.com This creates a homopolymer where the vast majority of chains are end-capped with the CTA functionality, known as a macro-chain transfer agent (macro-CTA). The polymerization is "living," meaning the chains remain active for further polymerization. usm.eduscispace.com
Chain Extension : The purified macro-CTA is then used to initiate the polymerization of a second monomer. usm.eduscispace.com The second monomer adds to the living end of the macro-CTA, forming a well-defined block copolymer. acs.org
This methodology has been successfully demonstrated for the methacrylate analogue, AEMA. A poly(AEMA) macro-CTA was synthesized via aqueous RAFT polymerization, yielding a polymer with a narrow polydispersity index (PDI < 1.2). usm.eduscispace.com This macro-CTA was subsequently chain-extended with N-(2-hydroxypropyl)methacrylamide (HPMA) to produce well-defined poly(AEMA-b-HPMA) block copolymers, again with low PDI values, confirming the controlled nature of the synthesis. usm.eduscispace.com This same principle is applicable to the synthesis of block copolymers from this compound.
| Polymer | Monomer(s) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|---|
| p(AEMA) macro-CTA | AEMA | 10,400 | 10,200 | 1.18 |
| p(AEMA)-b-p(HPMA) | AEMA, HPMA | 20,100 | 18,500 | 1.15 |
Data based on the synthesis of poly(2-aminoethyl methacrylate hydrochloride)-b-poly(N-(2-hydroxypropyl)methacrylamide). usm.eduscispace.com
Statistical copolymers are formed when two or more different monomers are polymerized simultaneously, resulting in a polymer chain with a random or semi-random sequence of monomer units. This approach is a powerful tool for fine-tuning material properties by combining the characteristics of different monomers into a single polymer. nih.gov
The incorporation of this compound into other polymers via statistical copolymerization can impart desirable properties such as hydrophilicity, pH-responsiveness, and sites for bioconjugation. A prominent example is the copolymerization with N-isopropylacrylamide (NIPAM), a monomer whose polymer (PNIPAM) is well-known for its thermoresponsive behavior, exhibiting a lower critical solution temperature (LCST) around 32°C in water. nih.govmdpi.com
When a charged, hydrophilic comonomer like 2-aminoethyl methacrylate hydrochloride (the methacrylate analogue of AEA-HCl) is statistically copolymerized with NIPAM, the LCST of the resulting copolymer is significantly altered. finechem-mirea.rubohrium.com Research has shown that increasing the molar content of the amino-containing monomer in the copolymer leads to a corresponding increase in the phase transition temperature (PTT). finechem-mirea.rubohrium.com This is because the hydrophilic, charged units disrupt the hydrophobic interactions between PNIPAM segments that are responsible for the phase transition, requiring a higher temperature to induce collapse. This allows for the precise tuning of the transition temperature for specific applications by simply adjusting the monomer feed ratio during synthesis. finechem-mirea.rubohrium.com
| Copolymer System | Molar Content of Amino-Monomer in Copolymer | Resulting PTT (°C) |
|---|---|---|
| p(NIPAM-co-AEMA) | 0 mol% | ~32 |
| p(NIPAM-co-AEMA) | 5.4 mol% | 36.5 |
| p(NIPAM-co-AEMA) | 10.1 mol% | 41.2 |
| p(NIPAM-co-AEMA) | 17.0 mol% | 49.8 |
Data based on the statistical copolymerization of N-isopropylacrylamide (NIPAM) and 2-aminoethyl methacrylate hydrochloride (AEMA). finechem-mirea.rubohrium.com
Functionalization and Chemical Modification Strategies
Covalent Conjugation to Biomolecules and Surfaces through Amine Reactivity
The primary amine group of N-(2-Aminoethyl)acrylamide hydrochloride serves as a highly reactive site for the covalent conjugation of biomolecules and for surface modification. nbinno.comnbinno.com This functionality allows the monomer to act as a molecular bridge, securely anchoring biological molecules to polymer scaffolds or surfaces. nbinno.comnbinno.com
This covalent linkage is fundamental for applications such as the development of biosensors, where enzymes or antibodies are immobilized to detect specific analytes. nbinno.com The amine group readily reacts with various activated functional groups present on biomolecules, including:
Activated carboxyl groups: Forming a stable amide bond.
Isothiocyanates: Resulting in a thiourea (B124793) linkage.
N-hydroxysuccinimide (NHS) esters: Also forming a stable amide bond. nbinno.comnbinno.com
This reactivity ensures a durable connection that preserves the integrity and function of the conjugated biomolecule. nbinno.com By incorporating N-(2-Aminoethyl)acrylamide into polymer chains, researchers can create platforms with controlled densities of these reactive amine sites, optimizing the performance of the resulting bioconjugated materials for uses like targeted drug delivery. nbinno.com
Table 1: Reactive Groups on Biomolecules for Covalent Conjugation with the Amine of N-(2-Aminoethyl)acrylamide
| Reactive Group on Biomolecule | Resulting Linkage | Stability |
| Activated Carboxyl Group | Amide | High |
| Isothiocyanate | Thiourea | High |
| N-hydroxysuccinimide (NHS) ester | Amide | High |
| Aldehyde/Ketone (Schiff Base) | Imine (initially), Amine (after reduction) | Moderate (reversible), High (after reduction) |
Formation of Schiff Base Structures for Enhanced Adsorption Properties
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. nih.govmdpi.com The primary amine on this compound can participate in this reaction, allowing for the formation of Schiff base structures within a polymer matrix. This modification can be leveraged to enhance the adsorption properties of the material.
Polymers incorporating Schiff bases have been synthesized and their metal complexes prepared. researchgate.net The nitrogen atom in the C=N imine group, along with other potential donor atoms like oxygen, can act as coordination sites for metal ions. nih.govresearchgate.net This chelation ability is useful for applications such as the removal of heavy metal ions from wastewater. By creating poly(acrylamide) networks that include Schiff base functionalities, materials with selectivity for specific metal ions can be developed. researchgate.net The formation of these metal-ligand complexes is a key mechanism for the enhanced adsorption capabilities of these functionalized polymers. nih.gov
Integration into Hydrogel Networks via Crosslinking Mechanisms
The incorporation of this compound is particularly significant in the formulation of advanced hydrogels. nbinno.com Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. nbinno.com The primary amine functionality of this monomer allows for its efficient use as a crosslinking agent, which directly influences the structural and mechanical properties of the resulting hydrogel. nbinno.com
By controlling the degree of crosslinking, researchers can precisely tune key characteristics of the hydrogel, such as:
Mechanical Strength: Higher crosslink density generally leads to stiffer, more robust gels. nbinno.com
Swelling Behavior: The extent of swelling is inversely related to the crosslinking density. nbinno.com
Degradation Rate: Crosslinking can be used to control how quickly a hydrogel breaks down, which is crucial for applications like drug delivery and tissue engineering. nbinno.com
This monomer can be copolymerized with other monomers, such as acrylamide (B121943) or N-isopropylacrylamide, to create diverse polymer architectures with tailored properties for a wide range of biomedical applications. nbinno.commdpi.com
Functionalization of Biopolymers (e.g., Hyaluronic Acid) with N-(2-Aminoethyl)acrylamide Moieties
Biopolymers, which are naturally derived polymers, can be chemically modified to enhance their functionality for biomedical applications. nih.gov Hyaluronic acid (HA), a naturally occurring polysaccharide found in the extracellular matrix, is a prime candidate for such modification. mdpi.com The carboxylic acid groups of HA can be reacted with the primary amine groups of this compound. researchgate.net
This reaction, typically mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), forms a stable amide bond, grafting the acrylamide moiety onto the HA backbone. mdpi.comresearchgate.net The introduction of these polymerizable acrylamide groups allows the modified hyaluronic acid to be crosslinked, often through photopolymerization, to form hydrogels. researchgate.net This strategy combines the biocompatibility of HA with the tunable properties of a synthetic hydrogel network. researchgate.netnih.gov
Table 2: Research Findings on Hyaluronic Acid Functionalization
| Study Focus | Key Finding | Reference |
| Synthesis of HA-acrylamide | Sodium hyaluronate was functionalized by reacting its carboxylic acid group with the amino group of an N-(2-aminoethyl) acrylamide linker. | researchgate.net |
| Hydrogel Formation | The resulting hyaluronic acid-acrylamide could be formed into patterned hydrogels via photopolymerization using a photoinitiator like Irgacure 2959. | researchgate.net |
| Application in Cell Culture | These functionalized HA hydrogels can be micropatterned with cell-adhesive peptides to create surfaces with spatially controlled cell-adhesion properties. | researchgate.net |
Incorporation of Biologically Active Ligands (e.g., RGD Peptide Sequences)
To improve the interaction of synthetic materials with biological systems, biologically active ligands can be incorporated. nbinno.com A common strategy is to functionalize materials with peptide sequences that promote cell adhesion. researchgate.net The arginine-glycine-aspartic acid (RGD) sequence is a well-known cell-adhesive motif found in extracellular matrix proteins, and it binds to integrin receptors on cell surfaces. researchgate.netrsc.org
Polymers and hydrogels containing N-(2-Aminoethyl)acrylamide moieties provide convenient platforms for the attachment of RGD peptides. researchgate.net For instance, hyaluronic acid hydrogels modified with acrylamide groups have been micropatterned with RGD peptides. researchgate.net This allows for the creation of biomaterials that can actively support cell adhesion, proliferation, and differentiation, which is vital for applications in tissue engineering and regenerative medicine. nbinno.comresearchgate.net The ability to present these specific cell-binding motifs transforms an otherwise bio-inert material into a bioactive scaffold that can guide cellular behavior. nbinno.com
Zwitterionic Polymer Brush Formation for Antifouling Surfaces
Biofouling, the nonspecific adsorption of proteins and adhesion of microorganisms to surfaces, is a major challenge for biomedical implants and devices. nih.gov One of the most effective strategies to combat biofouling is the creation of antifouling surfaces using zwitterionic polymer brushes. researchgate.netpolymersource.ca Zwitterionic polymers contain an equal number of positive and negative charges on the same polymer chain, which allows them to bind water molecules tightly, forming a hydration layer that acts as a physical barrier to prevent protein and bacterial adhesion. polymersource.ca
While this compound itself is not zwitterionic, its primary amine group makes it a valuable component in the synthesis of such surfaces. It can be used in several ways:
As a comonomer in the polymerization of zwitterionic brushes, introducing functional groups for further modification.
In the synthesis of linkers used to attach zwitterionic polymers to a surface. For example, a trifunctional tris(2-aminoethyl)amine (B1216632) linker has been used to functionalize polymer brushes before antibody immobilization. wur.nl
Polymers such as poly(carboxybetaine acrylamide) and poly(sulfobetaine methacrylate) are examples of zwitterionic polymers known for their excellent antifouling properties. polymersource.cawur.nl The functionalization of surfaces with these types of polymer brushes represents a key strategy for improving the biocompatibility and longevity of implanted medical devices. researchgate.netwur.nl
Advanced Polymeric and Hybrid Materials Derived from N 2 Aminoethyl Acrylamide Hydrochloride
Design and Fabrication of Hydrogels and Polymer Networks
The integration of AEAM HCl into hydrogel and polymer network formulations is significant due to its primary amine group, which facilitates efficient crosslinking. This capability directly influences the mechanical strength, swelling behavior, and degradation rate of the resulting hydrogel. nbinno.com The precise control over the hydrogel's architecture is crucial for developing materials with tailored properties. nbinno.com
The fabrication of these networks often involves copolymerizing AEAM HCl with other monomers. For instance, hyaluronic acid has been functionalized with acrylamide (B121943) groups by reacting its carboxylic acid group with the amino group of an N-(2-aminoethyl) acrylamide linker. researchgate.net This modified hyaluronic acid can then be cross-linked to form hydrogels. researchgate.net Similarly, AEAM HCl can be incorporated into polyacrylamide-based hydrogels, where it can contribute to the network's structure and properties. The mechanical properties of such hydrogels, including their toughness and strain at fracture, can be systematically modulated by adjusting the molecular structure and concentration of the cross-linking agents and other polymeric components. nih.gov
The amine functionality of AEAM HCl not only acts as a point for crosslinking but also allows for the covalent attachment of biomolecules, a process known as bioconjugation. nbinno.com This is particularly valuable for creating "smart" biomaterials that can interact with biological systems, for example, by presenting specific cell-binding motifs. nbinno.com
| Hydrogel Composite System | Cross-linker Type | Young's Modulus (kPa) | Key Finding |
|---|---|---|---|
| Alg/PAAm | MBAA | 1.69 | Baseline mechanical property. nih.gov |
| Alg/PAAm | MBAA and EGDA | > 3.00 | Addition of EGDA enhances the ability to withstand higher strains. nih.gov |
| Alg/PAAm | Increasing EGDA/MBAA ratio | 2.70 - 3.34 | Young's modulus can be tuned within a relatively small range by adjusting the cross-linker ratio. nih.gov |
Development of Polymeric Nanomaterials (e.g., Nanogels, Nanoparticles, Polyplexes)
AEAM HCl and its derivatives are instrumental in the development of various polymeric nanomaterials, including nanogels, nanoparticles, and polyplexes. These materials are of significant interest for applications such as drug delivery and gene therapy. The monomer's ability to be polymerized allows for the creation of nanogels with controlled size and properties. biosynth.com
In the context of gene delivery, cationic polymers derived from monomers similar to AEAM HCl, such as 2-dimethyl(aminoethyl) methacrylate (B99206) (DMAEM), are used to form complexes with negatively charged plasmid DNA (pDNA), known as polyplexes. The ratio of the polymer's nitrogen atoms to the DNA's phosphate (B84403) groups (N:P ratio) is a critical parameter that determines the effectiveness of DNA binding and complex formation. nih.gov Complete retardation of pDNA migration in gel electrophoresis, indicating effective binding, is typically observed at N:P ratios above 2:1. nih.gov
| Initiator Type | Temperature (°C) | Hydrodynamic Diameter (DH) Range (nm) | Zeta Potential (ZP) Range (mV) |
|---|---|---|---|
| Anionic | 18 | 525.00 - 859.40 | -21.40 to -6.41 |
| 42 | 100.70 - 413.20 | -25.63 to -29.38 | |
| Cationic | 18 | 312.00 - 917.27 | +3.70 to +27.40 |
| 42 | Not specified | +31.50 to +47.97 |
Data adapted from a study on N-(Isopropyl)acrylamide derivatives, illustrating the impact of synthesis parameters on nanoparticle properties. nih.gov
Synthesis of Amphiphilic Copolymers for Self-Assembly
Amphiphilic copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can self-assemble in selective solvents to form nanostructures like micelles. nih.gov These structures typically consist of a core formed by the insoluble blocks and a corona of the soluble blocks. psu.edu The synthesis of such copolymers often employs controlled radical polymerization techniques to achieve well-defined architectures. psu.edu
While specific examples detailing the synthesis of amphiphilic copolymers directly from N-(2-Aminoethyl)acrylamide hydrochloride are not extensively documented in the provided context, the principles of their formation can be inferred. The hydrophilic nature of the AEAM HCl monomer, due to its amine and amide groups, would make it a suitable candidate for the hydrophilic block of an amphiphilic copolymer. smolecule.com This block could be combined with a hydrophobic block, such as polystyrene or poly(n-butyl acrylate), to create the amphiphilic structure.
The self-assembly process, particularly micellization, is governed by factors such as the copolymer concentration, the balance between the hydrophilic and hydrophobic blocks, and the nature of the solvent. researchgate.netrug.nl The formation of micelles typically occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net The resulting micelles can serve as nanocontainers for various applications, including drug delivery, where they can encapsulate hydrophobic drugs within their core. nih.gov The properties of these micelles, such as their size and drug-loading capacity, can be tailored by adjusting the lengths of the hydrophilic and hydrophobic segments of the copolymer. rug.nl
Preparation of Thermosensitive Copolymers for Stimuli-Responsive Applications
Copolymers incorporating AEAM HCl or its analogs can exhibit stimuli-responsive behavior, particularly sensitivity to temperature. This is often achieved by copolymerizing with a thermosensitive monomer like N-isopropylacrylamide (NIPAM). Polymers based on NIPAM display a lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. kpi.ua
This tunable thermosensitivity is highly desirable for stimuli-responsive applications. For example, in drug delivery, a material could be designed to be soluble at room temperature and then gel or precipitate at body temperature, allowing for the localized release of a therapeutic agent. finechem-mirea.ru The LCST can be precisely controlled by adjusting the comonomer composition. expresspolymlett.com
| Content of 2-Aminoethyl Methacrylate in Copolymer (mol %) | Phase Transition Temperature (PTT) (°C) |
|---|---|
| up to 17 | Increases with increasing content |
| up to 23 | Method developed for this range of incorporation |
Data derived from studies on copolymers of N-isopropylacrylamide and 2-aminoethyl methacrylate hydrochloride, highlighting the straightforward relationship between comonomer content and PTT. finechem-mirea.rubohrium.com
Hybrid Composites Incorporating Inorganic Nanostructures (e.g., Metal Oxides, Cellulose (B213188) Nanocrystals)
Hybrid composites can be formed by combining polymers derived from AEAM HCl with inorganic nanostructures, such as metal oxides or cellulose nanocrystals (CNCs). These composites often exhibit enhanced properties synergistic of both the organic and inorganic components.
A facile synthesis of poly(N-(2-aminoethylmethacrylamide)) (poly(AEMA)) brushes grafted onto CNCs has been demonstrated using surface-initiated single-electron-transfer living radical polymerization (SI-SET-LRP). researchgate.net This process renders the anionic surfaces of the unmodified CNCs cationic. canada.ca The resulting cationic CNCs have been characterized using various analytical techniques, which confirmed the successful grafting of the polymer. canada.ca
The incorporation of CNCs into hydrogel matrices, such as polyacrylamide, can significantly influence the material's properties. For example, reinforcing acrylamide hydrogels with CNCs has been shown to increase the Young's compression modulus, resulting in a more rigid material. mdpi.com
Hybrid materials have also been prepared using metal oxides like titanium dioxide (TiO₂) and silica (B1680970) (SiO₂). For instance, nanocomposites of acrylate (B77674)/acrylamide hydrogel with TiO₂ have been fabricated. deswater.com The presence of the metal oxide within the hydrogel structure can alter the surface morphology and particle size of the composite material. deswater.com Similarly, hybrid silica nanoparticles can be synthesized and incorporated into polymer matrices. mdpi.comresearchgate.net The interaction between the polymer and the inorganic nanoparticles, which can include covalent bonding and physical adsorption, leads to materials with improved properties, such as enhanced thermal resistance. mdpi.com
| Material | Synthesis Method | Key Characteristics | Reference |
|---|---|---|---|
| CNC-g-poly(AEMA) | SI-SET-LRP | Positive surface charge (cationic), rod-like particles. | researchgate.netcanada.ca |
| net-AAm/CNC | Gamma Radiation | Increased Young's compression modulus from 11 kPa to 30 kPa with 4% w/w CNC. | mdpi.com |
Biocompatible Materials for Tissue Engineering and Regenerative Medicine
The primary amine group in this compound makes it a valuable component in the synthesis of biocompatible materials designed to support cell growth and tissue formation. This functionality allows for the covalent attachment of bioactive molecules and enhances the crosslinking of hydrogel networks, which are crucial for creating scaffolds that mimic the natural extracellular matrix.
Hydrogel Scaffolds for Cell Culture and Tissue Regeneration
Hydrogels are three-dimensional, water-swollen polymer networks that provide an excellent environment for encapsulating cells and supporting tissue regeneration. The incorporation of this compound into hydrogel formulations is critical for developing sophisticated drug delivery systems and tissue engineering scaffolds. nih.gov The concentration and distribution of this monomer can control the hydrogel's properties, such as its swelling ratio, mechanical strength, and degradation rate. nih.gov
The primary amine functionality of this compound facilitates the attachment of bioactive molecules, which can enhance the therapeutic efficacy and biocompatibility of these materials. nih.gov For instance, hyaluronic acid (HA) hydrogels have been functionalized with acrylamide groups by reacting the carboxylic acid group of HA with the amino group of N-(2-aminoethyl) acrylamide linker. This modification allows for the creation of hydrogels with spatially controlled cell-adhesion properties, which is crucial for guiding tissue formation.
Recent research has explored the use of acrylamide-based hydrogels with distinct chemical features to support osteogenic (bone-forming) or chondrogenic (cartilage-forming) cell behavior and differentiation. Poly(N-isopropylacrylamide) (pNIPAM) and poly(N-tert-butylacrylamide) (pNTBAM) hydrogels have shown variable capacities in supporting osteochondral cell behaviors. mdpi.com While both hydrogels supported mineralization and osteogenic behavior to some extent, pNTBAM, with its different chemical structure, demonstrated significantly elevated levels of chondrogenic markers. mdpi.com This highlights how subtle changes in the monomer chemistry of acrylamide-based hydrogels can provide spatial control over cell interactions, which is essential for regenerating complex tissues. mdpi.com
The viability of cells within these hydrogels is a critical factor. Studies have shown that acrylamide-based hydrogels are generally biocompatible, with viability testing revealing good cell survival. mdpi.com For example, in one study, significantly increased cell numbers were observed in pNTBAM hydrogels compared to pNIPAM hydrogels, indicating that the chemical composition of the hydrogel can influence cell proliferation. mdpi.com
| Hydrogel Type | Key Findings | Cell Type | Outcome | Reference |
|---|---|---|---|---|
| Poly(N-isopropylacrylamide) (pNIPAM) | Supported mineralization and osteogenic behavior. | Osteochondral cells | Supported osteogenic differentiation. | mdpi.com |
| Poly(N-tert-butylacrylamide) (pNTBAM) | Showed significantly elevated levels of chondrogenic markers and higher cell numbers compared to pNIPAM. | Osteochondral cells | Supported both osteogenic and enhanced chondrogenic differentiation. | mdpi.com |
| Hyaluronic acid-acrylamide (HA-am) | Used as a linker to create hydrogels with spatially controlled cell-adhesion properties. | Not specified | Enables micropatterning with adhesion peptides. | researchgate.net |
Polymeric Scaffolds for Specific Cellular Microenvironments
The design of polymeric scaffolds that can create specific cellular microenvironments is a key goal in tissue engineering. The physical and chemical properties of the scaffold guide cell behavior, including adhesion, proliferation, and differentiation. This compound can be copolymerized with other monomers to create scaffolds with tunable properties.
For example, copolymers of acrylamide and acrylic acid have been used to create hydrogels with varying stress relaxation profiles. By controlling the ratio of the monomers and the cross-linker density, it is possible to direct the differentiation of human mesenchymal stem cells (hMSCs) towards osteoblasts or even osteocytes. nih.gov A hydrogel with low stress relaxation was found to promote a star-shaped cell morphology typical of osteocytes, while a high relaxation hydrogel resulted in polygonal cells characteristic of osteoblasts. nih.gov
Thermoresponsive hydrogels, which undergo a volume change in response to temperature, are another class of materials that can be used to create dynamic cellular microenvironments. Poly(N-isopropylacrylamide) (pNIPAAm) is a well-known thermoresponsive polymer. By copolymerizing NIPAAm with more hydrophilic monomers like acrylamide, the lower critical solution temperature (LCST), the temperature at which the polymer transitions from soluble to insoluble, can be adjusted to the physiological range. This property can be exploited for applications such as cell sheet engineering, where intact cell sheets can be harvested by a simple temperature change, avoiding the use of enzymes that can damage cell surface proteins.
| Polymer System | Tunable Property | Effect on Cellular Microenvironment | Application | Reference |
|---|---|---|---|---|
| Poly(acrylamide-co-acrylic acid) | Stress Relaxation | Directs mesenchymal stem cell differentiation towards osteoblasts or osteocytes. | Bone tissue engineering. | nih.gov |
| Poly(N-isopropylacrylamide-co-acrylamide) | Lower Critical Solution Temperature (LCST) | Allows for the non-enzymatic detachment of cell sheets by temperature change. | Cell sheet engineering. |
Advanced Systems for Drug and Gene Delivery
The cationic nature of polymers derived from this compound, due to the protonation of its primary amine group, makes them highly suitable for the delivery of nucleic acids like DNA and RNA. These polymers can condense negatively charged genetic material into nanoparticles, protecting it from degradation and facilitating its entry into cells.
Polymeric Carriers for Nucleic Acid Complexation and Gene Transfection
Cationic polymers are widely studied as non-viral vectors for gene delivery. The primary amine groups on polymers synthesized from this compound can electrostatically interact with the phosphate backbone of nucleic acids, leading to the formation of polyplexes. Research has shown that polymers containing primary amines promote tight plasmid DNA (pDNA) binding and form colloidally stable polyplexes. nih.gov
While polymers with tertiary amines have been associated with a higher buffering effect that can aid in endosomal escape, those with primary amines have been shown to still promote high gene delivery and cell viability. nih.gov In a comparative study, polyplexes formulated with polymers containing a higher content of primary amines were more colloidally stable than those with tertiary amines. nih.gov
The transfection efficiency of these polymeric carriers is a key parameter. Studies have shown that the transfection efficiency of poly(amido amine)s can be significantly improved by increasing their branched architecture, which also enhances the presence of primary and tertiary amino groups. This leads to stronger DNA condensation capabilities and, consequently, a more than three-orders-of-magnitude improvement in transfection efficiency. acs.org
| Amine Type | Property | Effect on Gene Delivery | Reference |
|---|---|---|---|
| Primary Amine (from AEMA) | Promotes tight pDNA binding and colloidal stability of polyplexes. | High gene delivery and cell viability. | nih.gov |
| Tertiary Amine (from DMAEMA) | Higher cellular internalization and membrane destabilization. | Increased gene expression but also higher toxicity. | nih.gov |
Micellar Systems for Targeted Gene Transfer
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. They typically consist of a hydrophobic core and a hydrophilic shell. Cationic micelles, formed from block copolymers containing a cationic segment, have shown great promise for gene delivery. usask.ca The cationic core or shell can complex with nucleic acids, while the hydrophilic shell, often made of polyethylene (B3416737) glycol (PEG), can provide stealth properties, prolonging circulation time in the bloodstream.
The structures and functionalities of these micelles can be precisely controlled through synthetic chemistry, allowing for efficient DNA condensation, facilitation of endocytosis, endosomal escape, and nuclear uptake of the genetic material. usask.ca The goal is to achieve gene transfection efficiencies comparable to those of viral vectors but with a better safety profile. usask.ca While specific studies focusing solely on this compound for micellar gene delivery are part of a broader research area, the principles of using primary amine-containing polymers are directly applicable. The primary amine groups would contribute to the cationic character of the micelles, enabling the complexation of nucleic acids for targeted gene transfer.
Radionuclide Carriers for Radiopharmaceutical Development
The development of carriers for radionuclides is a critical area in nuclear medicine for both diagnostic imaging and targeted therapy. Bifunctional chelators are molecules that can strongly bind to a radiometal and also be conjugated to a targeting vector, such as an antibody or peptide. While there is a need for new chelators for various radiometals, the direct application of this compound as a radionuclide carrier is an area of ongoing research.
However, the presence of primary amine groups in polymers derived from N-(2-Aminoethyl)acrylamide suggests their potential as chelating agents. Amines are known to coordinate with metal ions. A study on thermosensitive copolymers of N-isopropylacrylamide and 2-aminoethylmethacrylate hydrochloride (a related monomer) indicated their potential use as radionuclide carriers, provided a physiological solution of sodium chloride is used as a solvent. polysciences.com This suggests that polymers containing aminoethyl acrylamide units could be designed to form stable complexes with radiometals.
The development of chelators often involves creating molecules with multiple coordination sites to securely hold the radiometal. Polymers, with their repeating functional units, offer a platform for creating multivalent chelating agents. Further research is needed to synthesize and evaluate polymers based on this compound for their ability to chelate specific radionuclides and to assess their stability and efficacy in radiopharmaceutical applications.
The Role of this compound in Advanced Biomedical Applications
This compound is a versatile monomer that is playing an increasingly important role in the development of advanced materials for biomedical science and engineering. Its unique chemical structure, featuring a polymerizable acrylamide group and a reactive primary amine, allows for its incorporation into a wide array of polymer-based systems. This primary amine group is particularly significant as it can be protonated to carry a positive charge under physiological conditions or act as a nucleophile for covalent conjugation of biomolecules. These properties are leveraged to create sophisticated materials for drug delivery, bioimaging, diagnostics, and more.
Applications in Environmental and Industrial Science
Membrane Adsorbers for Metal Ion Removal
Membranes functionalized with N-(2-Aminoethyl)acrylamide hydrochloride can be effective for the removal of heavy metal ions from aqueous solutions. While specific studies on membranes exclusively functionalized with this compound are not extensively detailed in the provided search results, the principles of adsorptive membranes suggest its potential. The primary amine groups in the polymer derived from this compound can act as effective binding sites for heavy metal ions.
Adsorptive membranes are recognized for their high efficiency in removing heavy metals from wastewater due to their unique structural properties. The functional groups, such as amines, are crucial for the adsorption process. These groups can chelate metal ions, effectively removing them from the water as it passes through the membrane. The efficiency of these membranes is often evaluated based on their adsorption capacity and selectivity for different metal ions.
The general mechanism for heavy metal removal by functionalized membranes involves the interaction between the metal ions and the functional groups on the membrane surface. In the case of a membrane functionalized with poly(N-(2-aminoethyl)acrylamide), the lone pair of electrons on the nitrogen atom of the amino group can form coordinate bonds with the metal ions. The performance of such membranes would depend on factors like the pH of the solution, the concentration of metal ions, and the density of the functional groups on the membrane surface.
Table 1: Adsorption Capacities of Various Functionalized Membranes for Metal Ion Removal
| Membrane Material | Functional Group | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Chitosan/Poly(ethylene glycol) | Amino, Hydroxyl | Fe(II) | 38.0 | polysciences.com |
| Chitosan/Poly(ethylene glycol) | Amino, Hydroxyl | Mn(II) | 18.0 | polysciences.com |
| Regenerated Cellulose-g-PDMAEMA | Amine | Cu(II) | Varies with grafting degree | mdpi.com |
This table presents data for membranes with similar functional groups to illustrate the potential performance of a poly(N-(2-aminoethyl)acrylamide) based membrane.
Photocatalytic Composites for Environmental Remediation
A significant application of polymers derived from N-(2-Aminoethyl)acrylamide is in the formulation of photocatalytic composites for environmental remediation, particularly for the desulfurization of fossil fuels. A novel hybrid photocatalyst composed of Poly N-(2-aminoethyl) acrylamide (B121943) and Nickel Oxide (NiO) has been developed for the desulfurization of diesel fuel under visible light irradiation. ekb.egresearchgate.net
This composite material leverages the photocatalytic properties of NiO, which are enhanced by the polymer matrix. The polymer assists in creating a visible-light-effective composite, which is a significant advancement as NiO is primarily a UV-active photocatalyst. ekb.eg The improved photoluminance properties of the composite contribute to its enhanced photocatalytic performance. ekb.eg
In a study, this Poly N-(2-aminoethyl) acrylamide-NiO composite demonstrated a remarkable sulfur removal efficiency, achieving a 60% reduction in sulfur content from a diesel fuel fraction that initially contained 12,300 ppm of sulfur. ekb.eg This high rate of sulfur removal highlights the potential of such composites in the petroleum industry for producing cleaner fuels. ekb.eg The process is considered a safer and more cost-effective alternative to some traditional desulfurization techniques. ekb.eg
Table 2: Performance of Poly N-(2-aminoethyl) acrylamide-NiO Composite in Photocatalytic Desulfurization
| Parameter | Value | Reference |
|---|---|---|
| Initial Sulfur Concentration | 12,300 ppm | ekb.eg |
| Sulfur Removal Efficiency | 60% | ekb.eg |
| Light Source | Visible Light | ekb.eg |
Electrochemical Properties of Modified Surfaces
Surfaces modified with polymers derived from this compound are expected to exhibit distinct electrochemical properties due to the presence of amino functional groups. While specific experimental data for surfaces modified solely with this compound is limited in the provided results, the principles of electrochemical analysis of functionalized surfaces can be applied.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to characterize the interfacial properties of modified electrodes. The modification of a surface with a polymer layer, such as poly(N-(2-aminoethyl)acrylamide), would alter the charge transfer resistance at the electrode-electrolyte interface. This change can be quantified using EIS.
The amino groups on the polymer can be protonated or deprotonated depending on the pH of the electrolyte, which would in turn affect the surface charge and the interaction with redox probes in the solution. For instance, in an acidic medium, the protonated amino groups (-NH3+) would create a positively charged surface, which would repel cationic redox species and attract anionic ones. This behavior can be monitored by observing the changes in the impedance spectra.
The analysis of the impedance data, often modeled using an equivalent electrical circuit, can provide information about the resistance and capacitance of the modified surface, offering insights into the structure and properties of the polymer layer.
Table 3: Common Parameters Obtained from Electrochemical Impedance Spectroscopy of Modified Electrodes
| Parameter | Symbol | Information Provided |
|---|---|---|
| Solution Resistance | Rs | Resistance of the electrolyte |
| Charge Transfer Resistance | Rct | Resistance to charge transfer at the electrode-electrolyte interface |
| Double Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface |
Characterization Techniques for N 2 Aminoethyl Acrylamide Hydrochloride Derived Materials
Spectroscopic Analyses for Structural Elucidation
Spectroscopic methods are fundamental for confirming the successful polymerization of N-(2-Aminoethyl)acrylamide hydrochloride and for identifying the key functional groups within the resulting material's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique used to provide detailed information about the molecular structure of a polymer. rsc.org It allows for the identification and quantification of different chemical environments of protons within the material. For polymers derived from this compound, ¹H NMR is used to confirm the incorporation of the monomer into the polymer backbone by observing the disappearance of vinyl proton signals and the appearance of the saturated polymer backbone signals. scirp.org
Key proton signals for a polymer containing N-(2-Aminoethyl)acrylamide units are typically observed at specific chemical shifts (δ), as detailed in the table below. The integration of these peaks allows for the calculation of monomer conversion and the relative composition in copolymers. rsc.orgscirp.org
Table 1: Representative ¹H NMR Chemical Shifts for Poly(N-(2-Aminoethyl)acrylamide) Moieties Note: Chemical shifts can vary based on the solvent, polymer concentration, and copolymer composition.
| Protons | Typical Chemical Shift (δ, ppm) | Description |
| -CH₂-CH- (backbone) | 1.5 - 2.5 | Protons on the main polymer chain. |
| -NH-CH₂-CH₂ -NH₂ | 3.1 - 3.4 | Protons on the ethylene (B1197577) carbon adjacent to the primary amine. |
| -NH-CH₂ -CH₂-NH₂ | 3.5 - 3.8 | Protons on the ethylene carbon adjacent to the amide nitrogen. |
| -NH- | 7.5 - 8.5 | Amide proton, often a broad signal. |
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a material. researchgate.net In the context of this compound-derived materials, FTIR spectra can confirm polymerization and the integrity of the amide and amine groups. The disappearance of the C=C stretching vibration characteristic of the acrylamide (B121943) monomer is a key indicator of successful polymerization. jkps.or.kr
The FTIR spectrum of a polyacrylamide-based material is characterized by several distinct absorption bands. The presence of strong bands corresponding to the amide group (Amide I and Amide II) and N-H stretching vibrations confirms the structure. jkps.or.krresearchgate.net
Table 2: Key FTIR Absorption Bands for Poly(this compound) Note: Wavenumbers can shift slightly depending on the material's physical state and intermolecular interactions.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 - 3200 | N-H Stretching | Amine (NH₂) and Amide (N-H) |
| ~2930 | C-H Stretching | Aliphatic CH₂ |
| ~1650 | C=O Stretching (Amide I) | Amide |
| ~1610 | N-H Bending (Amide II) | Amide / Amine |
| ~1450 | CH₂ Bending | Aliphatic CH₂ |
UV-Vis absorbance and fluorescence spectrophotometry are primarily used to investigate the solution properties of polymers derived from this compound, rather than their primary structure. For instance, in studies of thermo-responsive copolymers, UV-Vis spectroscopy is employed to determine the lower critical solution temperature (LCST). This is achieved by monitoring the change in the solution's turbidity (optical density) as a function of temperature. researchgate.net The temperature at which a sharp increase in absorbance occurs corresponds to the polymer's phase transition.
Fluorescence spectrophotometry can be used when the polymer is functionalized with a fluorescent tag or when its interaction with a fluorescent probe is being studied. These measurements can provide insights into the microenvironment of the polymer chains and their conformational changes in response to stimuli like pH or temperature. researchgate.net
Chromatographic Methods for Molecular Weight and Distribution Determination
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight characteristics of polymers. lcms.cz The technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more deeply into the pores of the column's stationary phase. lcms.cz
For water-soluble, cationic polymers derived from this compound, aqueous GPC is employed. Careful selection of the mobile phase (eluent) is crucial to prevent unwanted interactions between the positively charged polymer and the column packing material. nih.gov The analysis yields key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. finechem-mirea.ru
Table 3: Example GPC Data for a Polymer Synthesized from an Amino-functional Acrylamide Monomer
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer A | 18,600 | 87,420 | 4.7 |
| Polymer B | 25,000 | 45,000 | 1.8 |
Data are representative and compiled from typical results for similar polymer systems. scirp.org
Microscopic Imaging for Morphological Characterization
Microscopic techniques are indispensable for visualizing the morphology, topography, and internal structure of materials derived from this compound, particularly when they are fabricated into forms such as hydrogels, films, or nanoparticles. nih.gov
Confocal microscopy is another valuable tool, especially for imaging hydrated hydrogels that have been fluorescently labeled. It allows for the three-dimensional visualization of the hydrogel structure and can be used to observe the distribution of cells or biomolecules within the matrix. researchgate.net Other relevant techniques include Transmission Electron Microscopy (TEM) for analyzing the size and shape of nanoparticles and Atomic Force Microscopy (AFM) for high-resolution surface imaging and characterization of mechanical properties at the nanoscale.
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the atomic structure of materials. In the context of polymers derived from this compound, HRTEM provides invaluable insights into the nanoscale morphology, crystal structure, and arrangement of polymer chains, particularly in well-ordered systems or nanocomposites.
HRTEM operates by passing a high-energy electron beam through an ultrathin sample. The interaction of the electrons with the material's atomic lattice creates a phase-shifted exit wave that is focused by objective lenses to form an interference pattern on a detector. This pattern, or image, represents a two-dimensional projection of the material's atomic columns. For polymeric materials, which are often sensitive to electron beam damage, low-dose imaging techniques are essential to preserve the native structure.
Research Findings: While specific HRTEM studies focusing exclusively on homopolymers of this compound are not widely documented in publicly available literature, the technique is extensively used for analogous polyacrylamide-based nanomaterials. For instance, in studies of polyacrylamide-based nanocomposites, HRTEM is used to confirm the crystalline nature of embedded nanoparticles and to visualize the polymer matrix surrounding them. The high resolution allows for the measurement of lattice fringes of crystalline domains within the material, providing information on their crystallographic phase and orientation. The amorphous nature of the poly(this compound) component would typically be observed as a region of lower contrast without regular, repeating structural patterns.
Scanning Transmission Electron Microscopy (STEM) for Nanoparticle Deposition
Scanning Transmission Electron Microscopy (STEM) is an essential tool for characterizing the deposition and distribution of nanoparticles on or within a polymer matrix, such as one derived from this compound. STEM combines the principles of transmission electron microscopy and scanning electron microscopy. A finely focused beam of electrons is scanned across the sample, and detectors collect the transmitted or scattered electrons.
A key advantage of STEM is the ability to perform Z-contrast imaging using a high-angle annular dark-field (HAADF) detector. In HAADF-STEM, the image intensity is roughly proportional to the square of the atomic number (Z), allowing for strong compositional contrast. This makes it particularly effective for visualizing heavy-element nanoparticles (e.g., gold, silver) dispersed within a light-element polymer matrix (composed primarily of C, N, O, H).
Research Findings: Materials derived from this compound, with their functional amine groups, are excellent candidates for templates or supports for metallic nanoparticles. The amine groups can coordinate with metal ions, which are then reduced to form nanoparticles in situ.
In studies of similar polyacrylamide-supported metal nanoparticle systems, STEM analysis is critical for confirming the successful deposition, size, and dispersion of the nanoparticles. researchgate.net For example, silver nanoparticles embedded in a polyacrylamide hydrogel have been characterized using electron microscopy. mdpi.com The images reveal the size, shape, and distribution of the nanoparticles within the polymer network. STEM, coupled with Energy Dispersive X-ray Spectroscopy (EDS), can further provide elemental mapping, confirming that the observed nanoparticles are composed of the intended metal and are co-located with the polymer support.
| Parameter | Description | Typical Observation in Polyacrylamide-Supported Systems |
| Nanoparticle Size | The average diameter of the deposited nanoparticles. | Typically ranges from 5 nm to 100 nm, depending on synthesis conditions. |
| Dispersion | The uniformity of nanoparticle distribution within the polymer matrix. | Generally good dispersion is achievable due to the templating effect of the polymer functional groups, though some aggregation may occur. |
| Morphology | The shape of the nanoparticles. | Often spherical or near-spherical. |
| Compositional Contrast | The difference in brightness between the nanoparticles and the polymer support in HAADF-STEM. | High contrast is observed, with bright nanoparticles against a dark polymer background. |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. For polymers derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for determining their thermal stability and phase behavior.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data, a thermogram, plots the percentage of weight loss against temperature, providing information about the material's thermal stability, decomposition profile, and the composition of multi-component systems.
For polymers containing this compound, the TGA curve typically shows distinct stages of weight loss. The initial, low-temperature weight loss (below ~150°C) is usually attributed to the evaporation of absorbed water. Subsequent, higher-temperature degradation steps correspond to the decomposition of the polymer backbone and side chains. The onset temperature of the main decomposition is a key indicator of the polymer's thermal stability.
Research Findings: Studies on related polyacrylamides and their derivatives, such as poly(N-isopropylacrylamide), show a multi-stage degradation process. mdpi.com The primary degradation phase for many polyacrylamides occurs in the range of 300°C to 450°C. The specific degradation temperatures for a polymer of this compound would be influenced by factors like molecular weight, crosslinking, and the presence of the hydrochloride salt.
Table 7.4.1: Representative TGA Data for Acrylamide-Based Polymers Note: This table presents typical data for related polymers to illustrate the expected findings. Tonset is the onset temperature of degradation, and Tmax is the temperature of maximum degradation rate.
| Polymer System | Atmosphere | Tonset (°C) | Tmax (°C) | Residue at 600°C (%) |
| Poly(N-isopropylacrylamide) | Nitrogen | ~380 | ~405 | < 5 |
| Poly(N,N-dimethylaminoethyl methacrylate) | Air | ~300 | ~390 | < 2 |
| Polyacrylamide | Nitrogen | ~250 | ~400 | ~20 |
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is highly effective for studying thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat capacity in the DSC thermogram. For copolymers, the Tg can be influenced by the composition and arrangement of the different monomer units.
Research Findings: For materials derived from this compound, which are typically amorphous, DSC is primarily used to determine the Tg. The value of Tg is sensitive to the polymer's structure. For instance, in copolymers of this compound with other monomers, the Tg would be expected to vary with the copolymer composition. Research on analogous acrylamide copolymers demonstrates this principle. For example, interpenetrating polymer networks of poly(2-hydroxyethyl acrylate) and poly(N-isopropylacrylamide) show a single Tg that increases with the content of the PNIPAm component, suggesting good miscibility and interaction between the polymer networks. nih.gov
Table 7.4.2: Glass Transition Temperatures for Various Acrylamide Copolymers Note: This table includes data from various acrylamide-based copolymer systems to illustrate the effect of comonomer structure on Tg.
| Copolymer System | Comonomer | Tg (°C) | Reference |
| Poly(N-hydroxyethyl acrylamide) Homopolymer | - | 123.1 | rsc.org |
| Poly(n-BA)9-b-Poly(N-HEA)40-b-Poly(n-BA)9 | n-Butyl Acrylate (B77674) (n-BA) | 130.9 | rsc.org |
| Poly(BrPMAAm) Homopolymer | - | 162 | researchgate.net |
| Poly(BrPMAAm-co-AMPS) [0.62:0.38] | 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | 170 | researchgate.net |
| P(HEA-co-HEMA)/PNIPAm IPN (70/30) | N-isopropylacrylamide (NIPAm) | 115.8 | nih.gov |
Colloidal and Hydrodynamic Property Assessment
For applications in aqueous environments, understanding the behavior of this compound-derived materials in solution is critical. This includes their propensity to form particles or micelles and the size and stability of these colloidal structures.
Dynamic Light Scattering (DLS) for Particle Size and Micelle Formation
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. It works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations.
By analyzing the autocorrelation of the scattered light intensity, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:
Rh = kBT / (6πηD)
where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. DLS also provides a Polydispersity Index (PDI), which is a measure of the width of the particle size distribution. A PDI value below 0.1 generally indicates a monodisperse or narrowly distributed sample.
Research Findings: Copolymers containing this compound can be designed to self-assemble into micelles or form nanogels in aqueous solutions. The hydrophilic nature of the protonated amine groups makes this monomer suitable for forming the corona (shell) of micelles or for providing colloidal stability to nanoparticles. DLS is the primary technique for characterizing the size and stability of these assemblies.
For example, studies on thermoresponsive cationic nanogels based on copolymers of N-isopropylacrylamide (NIPAM) and 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) use DLS to monitor the particle size as a function of temperature and pH. nih.gov These studies show that the hydrodynamic radius of the nanogels changes significantly around the volume phase transition temperature (VPTT), demonstrating their "smart" behavior. Similar characterizations would be essential for any colloidal systems derived from this compound.
Table 7.5.1: DLS Data for Representative Acrylamide-Based Nanogel Systems Note: This table presents data for related copolymer systems to illustrate the typical information obtained from DLS analysis.
| Polymer System | Condition | Hydrodynamic Radius (Rh), nm | Polydispersity Index (PDI) | Reference |
| P(NIPAM/DMAEMA) Nanogel | 25°C, pH 7.4 | 150 | < 0.1 | nih.gov |
| P(NIPAM/DMAEMA) Nanogel | 40°C, pH 7.4 | 75 | < 0.1 | nih.gov |
| PAA/PAAM IPN Microgel | pH 3 | ~220 | ~0.2 | mdpi.com |
| PAA/PAAM IPN Microgel | pH 8 | ~450 | ~0.2 | mdpi.com |
Viscometry for Solution Properties
Viscometry is a fundamental technique for characterizing the hydrodynamic properties of polymers in solution. For materials derived from this compound, viscometry provides critical insights into their molecular weight, conformation, and interactions with the solvent. The intrinsic viscosity [η] of a polymer is directly related to its molecular size and shape in a given solvent.
In the study of copolymers containing amine functionalities, such as those derived from this compound, viscometric measurements are often performed using a dilution-type viscometer, like the Cannon-Ubbelohde viscometer. nih.gov By measuring the flow times of the pure solvent and polymer solutions at various concentrations, the relative, specific, and reduced viscosities can be calculated. The intrinsic viscosity is then determined by extrapolating the reduced viscosity to zero concentration.
Research on copolymers incorporating similar amine-containing monomers, such as 2-dimethyl(aminoethyl) methacrylate (DMAEM), demonstrates the utility of viscometry. nih.gov The intrinsic viscosity of these polymers is influenced by factors like molecular weight and the composition of the copolymer. For instance, copolymers with higher molecular weights will generally exhibit higher intrinsic viscosities, reflecting a larger hydrodynamic volume.
Table 1: Illustrative Viscometry Data for NIPAM/DMAEM Copolymers This table is based on findings for similar amine-containing copolymers and serves as an example of data obtained through viscometry.
Potentiometry for Charge Characterization
Potentiometry is a key electrochemical technique used to determine the charge characteristics of polyelectrolytes. For polymers incorporating the this compound monomer, the primary amine group provides pH-responsive behavior. Potentiometric titration can be used to quantify the pKa of these amine groups and understand how the polymer's charge density changes with pH.
The characterization of water-soluble copolymers based on monomers like 2-aminoethyl methacrylate hydrochloride, which is structurally similar to this compound, often involves potentiometry to assess their molecular and hydrodynamic properties. finechem-mirea.rufinechem-mirea.rubohrium.comresearchgate.netfinechem-mirea.ru In a typical experiment, a solution of the polymer is titrated with a standard base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The resulting titration curve can be used to determine the equivalence point and the pKa value, which corresponds to the pH at which 50% of the amine groups are protonated.
This information is crucial for applications where the polymer's charge state is important, such as in drug delivery, gene transfection, or layer-by-layer assembly. The pKa value can be influenced by the local chemical environment, including the proximity of other monomer units in the copolymer, giving insight into the polymer's microstructure.
Table 2: Example Potentiometric Titration Data for Charge Characterization This table illustrates the kind of data generated from potentiometric analysis to determine the charge properties of amine-containing polymers.
Surface Science Techniques
Quartz Crystal Microbalance with Dissipation (QCM-D) for Adhesion Studies
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at a sensor surface. biolinscientific.com This makes it an invaluable tool for studying the adhesion of this compound-derived materials onto various substrates. The technique monitors changes in the resonance frequency (Δf) and energy dissipation (ΔD) of a quartz crystal sensor as molecules adsorb to or desorb from its surface. biolinscientific.comresearchgate.net
The change in frequency (Δf) is related to the adsorbed mass (including hydrodynamically coupled solvent), while the change in dissipation (ΔD) provides information about the softness or viscoelasticity of the adsorbed layer. biolinscientific.com For rigid, thin films, the Sauerbrey equation can be used to directly convert Δf to the adsorbed mass. researchgate.net However, for soft, hydrated polymer layers, as is common for materials derived from this compound, viscoelastic modeling is necessary to accurately determine the layer's mass, thickness, and mechanical properties. biolinscientific.com
In adhesion studies, QCM-D can be used to:
Monitor Real-Time Adsorption: Track the kinetics of polymer adsorption onto a surface, revealing the rate and extent of adhesion.
Characterize the Adsorbed Layer: Determine the mass, thickness, and viscoelastic properties of the adhered polymer film. Changes in dissipation can indicate conformational changes, swelling, or cross-linking within the layer. biolinscientific.comatascientific.com.au
Investigate Adhesion Strength: By introducing different rinsing solutions (e.g., varying pH or ionic strength), the stability of the adsorbed layer can be assessed, providing qualitative information about adhesion strength.
For example, the positively charged amine groups of a polymer derived from this compound would be expected to adhere strongly to a negatively charged surface like silica (B1680970) (SiO₂). A QCM-D experiment would show a significant decrease in frequency and an increase in dissipation as the polymer adsorbs from solution. Subsequent rinsing with a high ionic strength buffer might shield the electrostatic interactions, potentially causing some of the polymer to desorb, which would be observed as an increase in frequency.
Table 3: Representative QCM-D Data for Polymer Adhesion on a Silica Surface This table provides an example of the changes in frequency and dissipation that might be observed during a QCM-D experiment studying the adhesion of a cationic polymer.
Theoretical and Mechanistic Investigations of N 2 Aminoethyl Acrylamide Hydrochloride Systems
Mechanisms of Polymerization and Controlled Growth
N-(2-Aminoethyl)acrylamide hydrochloride can be polymerized through various mechanisms, with controlled radical polymerization techniques being particularly significant for creating well-defined polymer architectures. nih.gov One of the most versatile methods is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov RAFT polymerization is a controlled/living radical polymerization technique that allows for precise control over the polymer architecture, molecular weight, and polydispersity. nih.gov This method has gained prominence for its versatility and efficiency in synthesizing polymers with complex structures. nih.gov For acrylamide-based monomers, trithiocarbonates or dithiocarbamates are often effective chain transfer agents (CTAs). nih.gov
The general mechanism of RAFT polymerization involves a series of steps:
Initiation: A standard radical initiator generates free radicals.
Chain Transfer: The radical reacts with the RAFT agent (a thiocarbonylthio compound) to form a dormant polymeric RAFT agent and a new radical.
Reinitiation: The new radical initiates the polymerization of monomers.
Equilibrium: A rapid equilibrium is established between the active (propagating) and dormant polymer chains. This equilibrium ensures that all chains grow at a similar rate, leading to a narrow molecular weight distribution.
This controlled growth allows for the synthesis of block copolymers by sequential monomer addition. For example, a poly(this compound) macroCTA can be chain-extended with another monomer to create well-defined block copolymers. rsc.org
Conventional radical copolymerization can also be employed to synthesize copolymers of this compound with other monomers, such as N-isopropylacrylamide. finechem-mirea.ru In this method, a radical initiator is used to start the polymerization of a mixture of monomers. The resulting copolymer composition and architecture are less controlled than in RAFT polymerization. finechem-mirea.ru
| Polymerization Technique | Key Features | Typical Chain Transfer Agents/Initiators | Control over Architecture |
|---|---|---|---|
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Controlled/living polymerization, narrow molecular weight distribution, allows for complex architectures (e.g., block copolymers). nih.gov | Trithiocarbonates, Dithiocarbamates (CTAs); Azo compounds (initiators). nih.govrsc.org | High |
| Conventional Radical Copolymerization | Simpler setup, less control over polymer architecture and molecular weight distribution. finechem-mirea.ru | Redox initiators (e.g., K₂S₂O₈-NaHSO₃). expresspolymlett.com | Low |
Structure-Activity Relationships in Functionalized Polymers
The structure of polymers incorporating this compound profoundly influences their activity, particularly in biomedical applications like gene delivery. acs.org The primary amine groups introduced by this monomer are often protonated at physiological pH, rendering the polymer cationic. acs.org This positive charge is crucial for interacting with negatively charged molecules like DNA. acs.org
Key structural features that dictate the activity of these functionalized polymers include:
Cationic Charge Density: The density of the primary amine groups along the polymer backbone determines the efficiency of DNA condensation. A higher charge density generally leads to more compact polymer/DNA complexes (polyplexes). acs.org
Presence of Other Functional Groups: Copolymerization of this compound with other monomers can introduce additional functionalities that modulate the polymer's activity. For instance, incorporating hydrophobic monomers can influence protein adsorption. nih.gov
Studies on cationic methacrylate (B99206)/methacrylamide (B166291) polymers have shown that while most can condense DNA into nanoparticles, their transfection efficiency and cytotoxicity vary widely. acs.orgnih.gov This highlights the subtle interplay between the polymer's structure and its biological activity. For example, the pKa of the amine groups influences the polymer's buffering capacity, which can affect its ability to escape from endosomes, a critical step in gene delivery. acs.orgnih.gov
| Structural Feature | Influence on Activity | Example of Impact |
|---|---|---|
| Cationic Charge Density | Affects the ability to condense negatively charged molecules like DNA. acs.org | Higher charge density can lead to more stable polyplexes for gene delivery. acs.org |
| Polymer Chain Length | Impacts the stability of complexes and biological interactions. | Optimal molecular weight can enhance transfection efficiency. |
| Copolymer Composition | Introduces additional functionalities and modifies overall properties. nih.gov | Inclusion of hydrophobic units can promote protein adsorption. nih.gov |
| pKa of Amine Groups | Determines the degree of protonation at physiological pH and buffering capacity. acs.orgnih.gov | Affects endosomal escape and, consequently, gene transfection efficiency. acs.orgnih.gov |
Interaction Mechanisms with Biological Systems (e.g., Cells, DNA, Proteins)
Polymers containing this compound interact with biological systems primarily through electrostatic interactions and covalent bonding. The primary amine groups are key to these interactions. nbinno.compolysciences.com
Interaction with DNA: The cationic nature of these polymers at physiological pH allows them to electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA. acs.org This interaction leads to the condensation of DNA into compact nanoparticles, which can protect the DNA from degradation by nucleases and facilitate its uptake by cells. nih.gov The formation of these polyplexes is a fundamental step in non-viral gene delivery. acs.org
Interaction with Cells: The positively charged polyplexes can interact with the negatively charged components of the cell membrane, promoting cellular uptake through mechanisms like endocytosis. acs.org Once inside the cell, the polymer's properties, such as its buffering capacity, can influence the endosomal escape of the polyplex, allowing the genetic material to be released into the cytoplasm. acs.orgnih.gov
Interaction with Proteins and Other Biomolecules (Bioconjugation): The primary amine group of this compound is a reactive site for forming stable covalent bonds with various biomolecules. nbinno.compolysciences.com This process, known as bioconjugation, allows for the attachment of proteins, peptides, or other bioactive molecules to the polymer. nbinno.com The amine group can react with activated functional groups on biomolecules, such as N-hydroxysuccinimide (NHS) esters. nbinno.com This capability is crucial for creating smart biomaterials that can present specific cell-binding motifs or deliver targeted therapeutics. nbinno.com For example, peptides like RGD (arginine-glycine-aspartic acid) can be conjugated to these polymers to enhance cell adhesion. researchgate.net
| Biological System | Primary Interaction Mechanism | Significance |
|---|---|---|
| DNA | Electrostatic interaction between cationic polymer and anionic DNA backbone. acs.org | Condensation of DNA into nanoparticles for gene delivery, protection from degradation. acs.orgnih.gov |
| Cells | Electrostatic interaction with the cell membrane, leading to endocytosis. acs.org | Facilitates the cellular uptake of polymer-DNA complexes. acs.org |
| Proteins/Peptides | Covalent bond formation (bioconjugation) via the primary amine group. nbinno.compolysciences.com | Creation of functional biomaterials with specific biological activities (e.g., targeted drug delivery, enhanced cell adhesion). nbinno.comresearchgate.net |
Photocatalytic Mechanisms in Composite Materials
Composite materials incorporating poly(N-(2-Aminoethyl)acrylamide) have demonstrated potential as efficient photocatalysts. ekb.eg A notable example is a composite of poly(N-(2-Aminoethyl)acrylamide) and nickel oxide (NiO). ekb.eg This hybrid material exhibits improved photoluminance properties compared to pure NiO and can function as a visible-light-effective photocatalyst, even though NiO is typically UV-active. ekb.eg
The photocatalytic mechanism in such composites generally involves the following steps:
Light Absorption: The semiconductor component (e.g., NiO) absorbs photons with energy equal to or greater than its bandgap, leading to the generation of electron-hole pairs. The polymer matrix can enhance visible light absorption. ekb.eg
Charge Separation and Transfer: The photogenerated electrons and holes are separated to prevent their recombination. The interface between the polymer and the inorganic nanoparticle plays a crucial role in promoting this charge separation.
Redox Reactions: The separated electrons and holes migrate to the surface of the photocatalyst and participate in redox reactions with adsorbed molecules. The electrons can reduce oxygen to form superoxide (B77818) radicals, while the holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals. These reactive oxygen species are highly effective in degrading organic pollutants.
In the case of the poly(N-(2-Aminoethyl)acrylamide)-NiO composite, the polymer is believed to enhance the photocatalytic activity by improving the dispersion of the NiO nanoparticles and by modifying the electronic and optical properties of the composite, leading to more efficient charge separation and utilization under visible light. ekb.egresearchgate.net This enhanced activity has been demonstrated in the desulfurization of diesel fuel. ekb.eg
| Step in Photocatalysis | Description | Role of Poly(N-(2-Aminoethyl)acrylamide) |
|---|---|---|
| Light Absorption | Generation of electron-hole pairs in the semiconductor upon light irradiation. | Can enhance visible light absorption of the composite material. ekb.eg |
| Charge Separation | Separation of electrons and holes to prevent recombination. | The polymer-nanoparticle interface facilitates efficient charge separation. |
| Redox Reactions | Generation of reactive oxygen species that degrade pollutants. | The polymer matrix can influence the surface chemistry and reactivity of the catalyst. |
Influence of Polymer Architecture on Material Performance
The architecture of polymers derived from this compound has a significant impact on their material performance, including their mechanical properties, swelling behavior, and functionality in various applications. nbinno.comherts.ac.uk
Linear vs. Crosslinked Architectures (Hydrogels):
Linear Polymers: These consist of long, individual polymer chains and are typically soluble in appropriate solvents.
Crosslinked Networks (Hydrogels): When this compound is copolymerized with a crosslinking agent, a three-dimensional network is formed that can absorb and retain large amounts of water, forming a hydrogel. nbinno.com The primary amine functionality of the monomer can also participate in crosslinking. nbinno.com The degree of crosslinking directly impacts the mechanical strength, swelling behavior, and degradation rate of the hydrogel. nbinno.com This control over hydrogel architecture is crucial for applications like drug delivery and tissue engineering. nbinno.com
Block Copolymers: The synthesis of block copolymers, where distinct polymer chains are linked together, allows for the creation of materials with combined properties. For example, an ABA triblock copolymer consisting of a central hydrophilic block and outer thermoresponsive blocks can self-assemble into micelles or form thermoreversible gels. herts.ac.uk The relative lengths of the different blocks are a key determinant of the resulting material's behavior. herts.ac.uk
Graft Copolymers: In graft copolymers, polymer chains are attached as side chains to a main polymer backbone. This architecture can be used to introduce specific functionalities. For instance, grafting poly(this compound) onto a substrate can modify its surface properties.
The ability to control these architectural features through techniques like RAFT polymerization allows for the tailoring of material performance to meet the demands of specific applications, from creating hydrogels with specific degradation profiles for drug release to designing surfaces that promote cell adhesion. nbinno.com
| Polymer Architecture | Description | Influence on Material Performance | Example Application |
|---|---|---|---|
| Linear | Individual, unbranched polymer chains. | Solubility in solvents, viscosity of solutions. | Polymer coatings, flocculants. |
| Crosslinked (Hydrogel) | Three-dimensional polymer network. nbinno.com | Mechanical strength, swelling ratio, degradation rate. nbinno.com | Drug delivery, tissue engineering scaffolds. nbinno.com |
| Block Copolymer | Two or more distinct polymer blocks linked together. herts.ac.uk | Self-assembly into micelles, formation of thermoreversible gels. herts.ac.uk | Smart drug delivery systems, injectable hydrogels. herts.ac.uk |
| Graft Copolymer | Side chains of one polymer attached to a main polymer backbone. | Modification of surface properties, combination of different polymer properties. | Functionalized surfaces for biosensors, biocompatible coatings. nbinno.com |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for Enhanced Monomer Purity and Yield
The production of N-(2-aminoethyl)acrylamide hydrochloride with high purity and yield is fundamental to its successful application in advanced materials. Future research will likely concentrate on developing more efficient and sustainable synthetic methodologies. This includes the exploration of enzyme-catalyzed reactions to improve selectivity and reduce byproducts, as well as the implementation of flow chemistry processes for better reaction control and scalability. Furthermore, the development of novel purification techniques, such as crystallization and chromatographic methods, will be crucial in achieving the high-purity monomer required for sensitive applications like biomedical devices and controlled polymerization processes.
Exploration of Advanced Polymerization Techniques for Complex Architectures
To fully harness the potential of this compound, researchers are expected to increasingly employ advanced polymerization techniques. Controlled radical polymerization (CRP) methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, will be instrumental in synthesizing polymers with well-defined architectures, including block copolymers, star polymers, and polymer brushes. These complex structures can lead to materials with unique self-assembly properties and enhanced performance characteristics. The ability to precisely control the molecular weight and dispersity of polymers containing this compound will open up new avenues for their use in nanotechnology and materials science.
Integration of this compound into Multifunctional Smart Materials
The incorporation of this compound into smart materials is a rapidly growing area of research. Its primary amine groups provide a convenient handle for post-polymerization modification, allowing for the introduction of various functionalities. Future work will likely focus on creating multifunctional materials that can respond to multiple stimuli, such as pH, temperature, and light. For instance, hydrogels based on this monomer could be designed to exhibit both self-healing and conductive properties, making them suitable for applications in flexible electronics and soft robotics. ecust.edu.cn The development of such materials will require a deep understanding of the interplay between the polymer structure and its responsive behavior.
Refinement of Biomedical Applications for Clinical Translation
The biocompatibility and cationic nature of polymers derived from this compound make them attractive candidates for a range of biomedical applications. A significant future research direction will be the refinement of these applications for clinical translation. This includes the development of more effective gene delivery systems, where the cationic polymer can efficiently complex with nucleic acids and facilitate their entry into cells. Additionally, there is a strong focus on creating advanced wound dressings and tissue engineering scaffolds that can promote healing and regeneration. Rigorous in vivo studies and long-term biocompatibility assessments will be essential to ensure the safe and effective translation of these materials from the laboratory to the clinic.
Novel Applications in Energy, Environment, and Catalysis
Beyond the biomedical field, this compound-based polymers hold promise for addressing challenges in energy, environmental remediation, and catalysis. Future research is anticipated to explore their use in the development of polymer electrolytes for batteries and fuel cells, where their ionic conductivity can be advantageous. In environmental applications, these polymers can be utilized as flocculants for water treatment or as adsorbents for the removal of heavy metal ions and other pollutants. Furthermore, the primary amine groups can serve as anchoring sites for catalytic species, enabling the creation of polymer-supported catalysts that are easily recoverable and reusable.
Computational Modeling and Simulation of this compound-Based Systems
Computational modeling and simulation are becoming increasingly important tools in materials science. In the context of this compound, molecular dynamics simulations can provide valuable insights into the behavior of polymers at the atomic level. Future research will likely leverage these computational approaches to predict the properties of new polymer architectures, understand the mechanisms of self-assembly and stimuli-responsiveness, and guide the design of materials with specific functionalities. This in silico approach can accelerate the discovery and optimization of new materials, reducing the need for extensive experimental work.
High-Throughput and Combinatorial Methodologies in Polymer Discovery
To expedite the exploration of the vast chemical space offered by this compound and its copolymers, high-throughput and combinatorial methodologies will be indispensable. These approaches involve the rapid synthesis and screening of large libraries of polymers with varying compositions and architectures. By combining automated synthesis platforms with high-throughput characterization techniques, researchers can quickly identify materials with desired properties for specific applications. This data-driven approach to polymer discovery is expected to play a crucial role in unlocking the full potential of this compound in the years to come.
Q & A
Basic Research Questions
Q. What are the standard synthesis and characterization protocols for N-(2-Aminoethyl)acrylamide hydrochloride?
- Methodological Answer : The compound is typically synthesized via Boc-protected intermediates. For example, derivatives are prepared by reacting Boc-protected aminoethylamines with acyl chlorides (e.g., acryloyl chloride), followed by HCl-mediated deprotection to yield the hydrochloride salt . Characterization involves 1H NMR (e.g., in d6-DMSO) to confirm amine and acrylamide proton signals, and ESI-MS to verify molecular weight . Purity is assessed via HPLC (>95% in most cases) .
Q. How do solubility and stability properties impact experimental design for this compound?
- Methodological Answer : As a hydrochloride salt, the compound is hygroscopic and requires storage in anhydrous conditions (e.g., desiccators or under nitrogen). Solubility in polar solvents (e.g., water, DMSO) facilitates its use in aqueous polymerization reactions. Stability studies suggest decomposition above 120°C, necessitating controlled reaction temperatures to avoid premature polymerization .
Advanced Research Questions
Q. How can the crosslinking efficiency of this compound in hydrogels be optimized?
- Methodological Answer : In hyaluronic acid (HA) microgel synthesis, crosslinking efficiency depends on molar ratios of the compound and reaction time. For instance, decreasing the molar ratio from 1:1 to 1:0.5 reduced the degree of HA modification from 33% to 13% . Optimization involves:
- Titration of crosslinker concentration to balance mechanical strength and biocompatibility.
- Real-time monitoring via rheometry to track gelation kinetics.
Q. How do structural modifications (e.g., substituent effects) influence biological activity in derivatives?
- Methodological Answer : Substituents on the aromatic ring (e.g., chloro, methoxy groups) significantly alter bioactivity. For example, N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide hydrochloride showed 54% yield and potent anti-parasitic activity, attributed to halogen-induced electron withdrawal enhancing target binding . Researchers should:
- Use density functional theory (DFT) to predict electronic effects.
- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What analytical strategies resolve contradictions in purity or yield data across studies?
- Methodological Answer : Discrepancies in yield (e.g., 54% vs. 98% for similar derivatives) arise from reaction conditions (e.g., solvent polarity, stoichiometry). To address this:
- Perform reaction kinetics analysis (e.g., in situ IR spectroscopy) to identify rate-limiting steps.
- Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) that reduce yield .
Q. How can impurities in this compound be quantified for pharmaceutical applications?
- Methodological Answer : Impurities like residual acrylamide monomers or deprotection byproducts are quantified via:
- Reverse-phase HPLC with UV detection (λ = 210–220 nm).
- LC-MS/MS for trace-level impurities (e.g., <0.1% w/w) . Calibration standards must match the compound’s hydrochloride salt form to avoid matrix effects.
Key Methodological Recommendations
- Synthesis : Prioritize Boc-protection strategies to minimize side reactions .
- Characterization : Combine NMR (structural confirmation) and MS (mass validation) for rigorous quality control .
- Applications : Use dynamic light scattering (DLS) to monitor hydrogel particle size during crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
